4-Amino-3-trifluoromethylbenzonitrile

Descripción general

Descripción

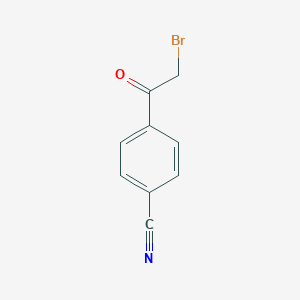

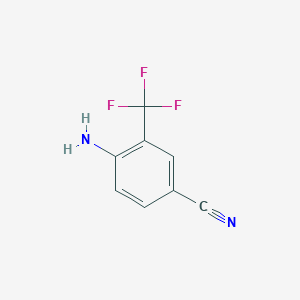

4-Amino-3-trifluoromethylbenzonitrile is a chemical compound belonging to the class of organic compounds known as benzonitriles. It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzene ring, alongside a cyano group (-CN). This structural arrangement imparts unique physical and chemical properties to the compound, making it an area of interest for various chemical and material science studies.

Synthesis Analysis

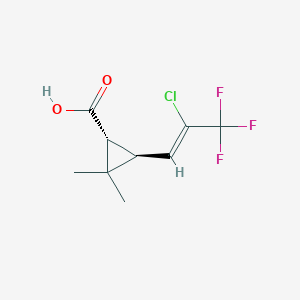

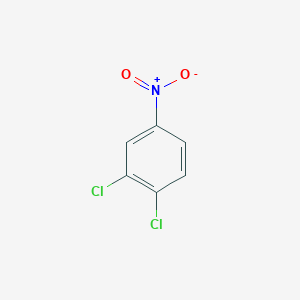

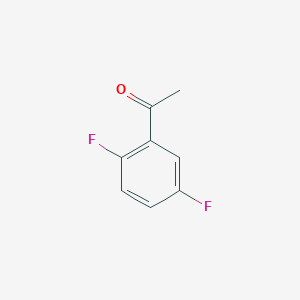

The synthesis of derivatives similar to 4-Amino-3-trifluoromethylbenzonitrile, such as 3,4-difluorobenzonitrile, involves several steps including amidation, dehydration, and fluorination, starting from dichlorobenzoyl chloride. This process indicates the potential synthetic routes that can be adapted for the synthesis of 4-Amino-3-trifluoromethylbenzonitrile, suggesting a complex yet feasible synthesis pathway that can be optimized for industrial production (Cheng Zhi-ming, 2006).

Molecular Structure Analysis

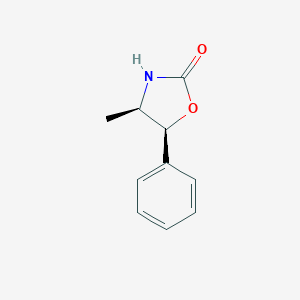

The molecular structure of aminobenzonitriles, closely related to 4-Amino-3-trifluoromethylbenzonitrile, reveals that the amino group can exhibit a pyramidal character. This is evident from studies on 4-aminobenzonitriles, where the amino group's angle with the phenyl plane provides insights into the molecule's spatial arrangement. Such structural aspects are crucial for understanding the electronic and steric influences imparted by the trifluoromethyl and amino groups on the molecule's overall behavior (A. Heine et al., 1994).

Chemical Reactions and Properties

Aminobenzonitriles undergo a variety of chemical reactions, including ultrafast intramolecular charge transfer, which is significant for understanding the reactivity of 4-Amino-3-trifluoromethylbenzonitrile. Such compounds exhibit a strong electronic interaction between the amino and benzonitrile groups, influenced by their structural configuration, which affects their photophysical properties and reactivity towards other chemical entities (S. Druzhinin et al., 2008).

Physical Properties Analysis

The physical properties of aminobenzonitriles, and by extension 4-Amino-3-trifluoromethylbenzonitrile, are influenced by their molecular structure. Studies have shown that the inclusion of substituents such as amino and trifluoromethyl groups can significantly alter the compound's crystalline structure, melting points, and solubility. These changes are critical for the compound's applications in materials science and chemical synthesis (S. Patil et al., 2014).

Aplicaciones Científicas De Investigación

- Summary of the Application : 4-Amino-3-trifluoromethylbenzonitrile is used in the design and synthesis of fluorescent probes based on the bimane scaffold . These probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein, which are a hallmark of Parkinson’s disease (PD) .

- Methods of Application or Experimental Procedures : The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes .

- Results or Outcomes : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This probe has demonstrated diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Propiedades

IUPAC Name |

4-amino-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLZJOBGDXBMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381459 | |

| Record name | 4-AMINO-3-TRIFLUOROMETHYLBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-trifluoromethylbenzonitrile | |

CAS RN |

327-74-2 | |

| Record name | 4-AMINO-3-TRIFLUOROMETHYLBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)